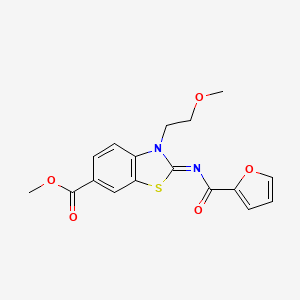

Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions, as seen in the first paper, where 1,3-benzothiazol-6-amine is acylated with furan-2-carbonyl chloride . This step is followed by the conversion to a thioamide and subsequent oxidation to afford the final product. Similar synthetic strategies are employed in the second and third papers, where different starting materials, such as 1H-benzimidazole and naphthalen-1-amine, are used to introduce the furan-2-carbonyl moiety . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The fourth paper provides a detailed analysis of a structurally related compound's molecular geometry using X-ray diffraction and various computational methods . While the exact structure of Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate is not provided, the methodologies described could be applied to determine its molecular structure, including conformational flexibility and frontier molecular orbitals.

Chemical Reactions Analysis

The papers describe electrophilic substitution reactions, such as bromination, nitration, hydroxymethylation, formylation, and acylation, which occur at specific positions on the furan ring . These reactions are crucial for functionalizing the compound and could be relevant for further chemical modifications of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the fourth paper does mention thermodynamic properties obtained through computational methods . Similar studies could be conducted on Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate to understand its stability, reactivity, and potential applications.

Scientific Research Applications

Chemical Synthesis and Anticancer Potential

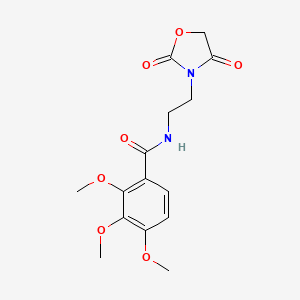

A class of compounds incorporating 2-methoxy/ethoxycarbonyl groups, similar in structure to Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate, has been explored for their anticancer properties. Specifically, compounds with a methoxy group at the C-6 position of the benzofuran skeleton have demonstrated significant antiproliferative activity against cancer cells. One such compound, characterized by its methoxycarbonyl and trimethoxyanilino groups, exhibited potent inhibition of cancer cell growth at nanomolar concentrations, apoptosis induction, and both in vitro and in vivo vascular disrupting properties due to its effect on vascular endothelial cells (Romagnoli et al., 2015).

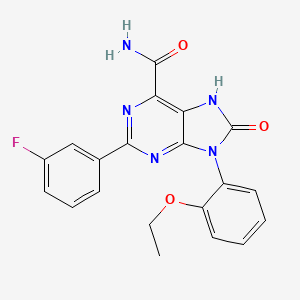

Heterocyclic Compound Synthesis

Research into the fusion of thiazole and benzimidazole frameworks has led to the development of novel heterocyclic compounds. For example, the methylation of nitro-benzimidazoles followed by a series of reactions involving furan-2-carbonyl chloride and P2S5 resulted in the synthesis of furan-2-carboxamides and their cyclization products, demonstrating the versatility of furan-based compounds in heterocyclic chemistry (El’chaninov & Aleksandrov, 2017).

Organic Chemistry and Liquid Crystal Synthesis

The synthesis of complex organic molecules, such as grisanes, has been achieved by adding furan to certain carbonyl compounds and following specific reaction pathways. This type of chemical manipulation showcases the role of furan derivatives in the synthesis of organic compounds with potential applications in liquid crystal technology and other advanced materials (Ahbab et al., 1976).

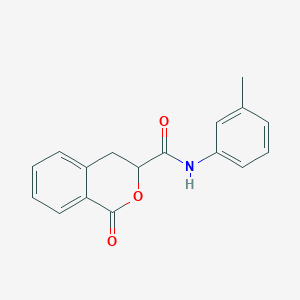

Enzymatic Hydrolysis and Chiral Synthesis

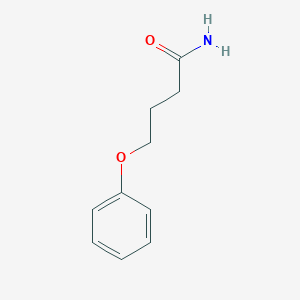

The resolution of chiral compounds through enzymatic hydrolysis using animal liver acetone powders has been explored for compounds similar to Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate. This method allows for the practical and efficient resolution of carboxylic acids into their enantiomers, demonstrating the potential for chiral synthesis and resolution in pharmaceutical applications (Yodo et al., 1988).

properties

IUPAC Name |

methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-22-9-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-8-24-13/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDMJAXUVDRPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)